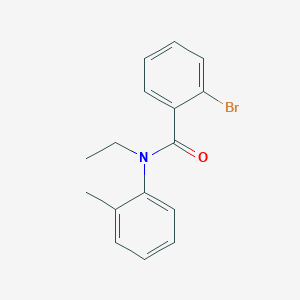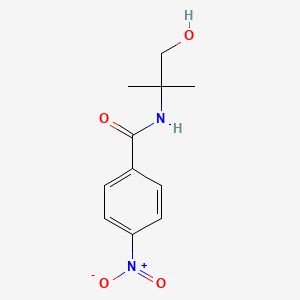![molecular formula C14H13N3O6 B5495148 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5495148.png)
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DNP, is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means it can disrupt the process by which cells produce energy, leading to a rapid increase in metabolic rate. This property has made DNP a popular tool for studying metabolic pathways and the regulation of energy metabolism.
作用机制
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a potent uncoupler of oxidative phosphorylation, which means it can disrupt the process by which cells produce energy. Specifically, this compound disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP. This disruption leads to a rapid increase in metabolic rate as the body tries to compensate for the loss of ATP production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase metabolic rate, leading to weight loss and increased energy expenditure. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, this compound can also have negative effects on the body, including hyperthermia, oxidative stress, and potentially fatal toxicity.
实验室实验的优点和局限性
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments, including its ability to rapidly increase metabolic rate and its ability to disrupt oxidative phosphorylation. However, its toxicity and potential for negative side effects make it difficult to use in human studies. Additionally, this compound is not specific to any particular metabolic pathway, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research involving 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more specific uncouplers of oxidative phosphorylation, which could provide more targeted effects without the negative side effects of this compound. Another area of interest is the investigation of the effects of this compound on different tissues and cell types, as well as the potential for this compound to be used as a therapeutic agent for metabolic disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on energy metabolism and to identify potential therapeutic targets for the treatment of metabolic disorders.
合成方法
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can be synthesized through various methods, including the reaction of 2,4-dinitrophenol with 3,5-dimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,4-dinitrophenol with 3,5-dimethoxybenzyl chloride in the presence of a base. Both methods result in the formation of this compound as a yellow crystalline solid.
科学研究应用
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been widely used in scientific research to study metabolic pathways and the regulation of energy metabolism. It has been used to investigate the effects of various compounds on energy metabolism and to study the mechanisms of obesity and metabolic disorders. This compound has also been used to study the effects of exercise on energy metabolism and to investigate the role of mitochondria in energy metabolism.
属性
IUPAC Name |
6-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-5-8(6-10(7-9)23-2)3-4-11-12(17(20)21)13(18)16-14(19)15-11/h3-7H,1-2H3,(H2,15,16,18,19)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZKFPYEQGOQS-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)
![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)
![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)

![[2-(2-chloro-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5495084.png)
![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)
![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)



![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5495154.png)
![N-{2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5495158.png)
![7-(4-methoxy-2-methylbenzoyl)-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5495161.png)
